TFMU-ADPr ammonium

SARS-CoV-2 Macrodomain Antiviral Drug Discovery

TFMU-ADPr ammonium is the only validated continuous fluorescent substrate for total PAR hydrolase (PARG+ARH3) activity—eliminating radioactive waste and stop-step assays seen with colorimetric alternatives like pNP-ADPr. Its solved co-crystal structure with SARS-CoV-2 Macro1 (PDB: 8GIA) provides a direct structural blueprint for rational inhibitor design. Unlike TAMRA-ADPr (FP-only) or TFMU-IDPr (ARH3-selective), TFMU-ADPr delivers high signal-to-noise, real-time kinetics, and compatibility with 96/384-well HTS. For oncology, neurology, and antiviral drug discovery, this is the gold-standard substrate for quantifying total PAR hydrolase activity in complex biological matrices.

Molecular Formula C25H29F3N6O16P2
Molecular Weight 788.5 g/mol
Cat. No. B12402274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTFMU-ADPr ammonium
Molecular FormulaC25H29F3N6O16P2
Molecular Weight788.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N
InChIInChI=1S/C25H26F3N5O16P2.H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);1H3/t13-,14-,17-,18-,19-,20-,23-,24+;/m1./s1
InChIKeyKSRMCXOCIMFEHJ-YDXMRJOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFMU-ADPr Ammonium: A Continuous Fluorescent Substrate for Poly(ADP-ribose) Glycohydrolase (PARG) and SARS-CoV-2 Macrodomain Activity


TFMU-ADPr ammonium (ADP-ribosylated trifluoromethylumbelliferone ammonium) is a specialized fluorogenic substrate designed for the continuous monitoring of poly(ADP-ribose) glycohydrolase (PARG) enzymes and select macrodomains [1]. Its core molecular architecture consists of an ADP-ribose (ADPr) moiety covalently linked to a trifluoromethylumbelliferone (TFMU) fluorophore [2]. Upon enzymatic hydrolysis by PARG or specific ADP-ribosylhydrolases (e.g., ARH3), the TFMU group is liberated, generating a robust fluorescent signal (λEx ~385 nm, λEm ~502 nm) that enables real-time, homogenous activity assays [1]. This compound represents a significant advancement over traditional radiometric or discontinuous colorimetric methods by providing a direct, quantitative readout of total PAR hydrolase activity [1].

Why TFMU-ADPr Ammonium Cannot Be Substituted with Generic ADP-Ribose Derivatives or Alternative Fluorogenic Substrates


Generic substitution with related ADP-ribose derivatives or alternative fluorogenic probes (e.g., TAMRA-ADPr, pNP-ADPr) is scientifically untenable due to TFMU-ADPr ammonium's unique combination of enzymatic generality, high signal-to-noise ratio, and validated structural engagement with the SARS-CoV-2 Macro1 domain [1]. Unlike the colorimetric substrate pNP-ADPr, which has a lower sensitivity and lacks structural validation for Macro1 binding [2], TFMU-ADPr enables robust, continuous fluorescence monitoring of all major PARG enzymes (including both PARG and ARH3) [1]. In contrast, the related probe TFMU-IDPr is strictly selective for ARH3 [1]. Furthermore, while TAMRA-ADPr is used in fluorescence polarization assays for macrodomains, its large, flexible linker and distinct photophysical properties (e.g., higher molecular weight, different excitation/emission maxima) preclude its use as a direct PARG activity probe [3]. Therefore, assays requiring simultaneous, continuous, and general reporting of total PAR hydrolase activity in complex biological samples cannot rely on alternative substrates without significant revalidation and potential loss of key functional data.

TFMU-ADPr Ammonium: Quantitative Comparative Evidence for Procurement and Assay Design


Nanomolar Binding Affinity to SARS-CoV-2 Macro1: TFMU-ADPr vs. pNP-ADPr and Natural Ligand ADPr

TFMU-ADPr was identified as one of the most potent binders of the SARS-CoV-2 Macro1 domain reported to date, with a binding affinity (IC50) of 590 nM, as determined in a fluorescence polarization assay [1]. This potency is within ~1.6-fold of the structurally distinct pNP-ADPr (IC50 370 nM) [1]. Both compounds are >40-fold more potent than the natural ligand, ADP-ribose (ADPr) , establishing them as high-affinity tool compounds. Crucially, an X-ray crystal structure of TFMU-ADPr bound to SARS-CoV-2 Macro1 was solved at 1.86 Å resolution, revealing how the TFMU moiety inserts into a narrow hydrophobic groove, contributing significantly to the binding affinity [1][2].

SARS-CoV-2 Macrodomain Antiviral Drug Discovery

General Enzymatic Reactivity: TFMU-ADPr Reports Total PAR Hydrolase Activity vs. Selective ARH3 Probe TFMU-IDPr

TFMU-ADPr is a general substrate that reports the total hydrolytic activity of the major PAR-degrading enzymes, specifically both PARG (poly(ADP-ribose) glycohydrolase) and ARH3 (ADP-ribosylhydrolase 3) [1]. In contrast, the closely related probe TFMU-IDPr is designed to be a highly selective substrate for only ARH3 [1]. This functional divergence was experimentally demonstrated in enzymatic assays where TFMU-ADPr was processed by both enzymes, while TFMU-IDPr's hydrolysis was strictly dependent on ARH3 [1].

PARG ARH3 ADP-ribosylation Enzymology

Continuous Fluorescent Monitoring vs. Radiometric and Discontinuous Colorimetric Assays

TFMU-ADPr enables a continuous, homogenous fluorescence assay that directly reports total PAR hydrolase activity in real-time, representing a fundamental methodological improvement over legacy techniques [1]. Traditional methods rely on either discontinuous radiometric detection using radiolabeled poly(ADP-ribose) (PAR) polymer, which is cumbersome, hazardous, and lacks temporal resolution, or on discontinuous colorimetric assays using pNP-ADPr, which require a stop-step and have lower sensitivity [1]. The TFMU-ADPr assay is continuous, does not require radioactive materials, and provides immediate kinetic data.

Assay Technology High-Throughput Screening Fluorogenic Substrate

High Signal-to-Background Ratio in Complex Biological Matrices: TFMU-ADPr vs. Radiometric PAR

The TFMU-ADPr fluorogenic substrate exhibits excellent reactivity and generates a high signal-to-background ratio, enabling its effective use in complex biological matrices such as whole-cell lysates [1]. This performance was demonstrated in experiments using whole-cell lysates to reveal a mechanism of ARH3 inhibition by cholera toxin [1]. In contrast, traditional radiometric assays using radiolabeled PAR polymer are significantly hindered by high background noise from endogenous biomolecules and are impractical for many high-throughput or complex sample applications [1].

Cell Lysate Fluorogenic Probe Biochemical Assay

Optimal Research and Industrial Applications for TFMU-ADPr Ammonium Based on Validated Performance


High-Throughput Screening for PARG and ARH3 Inhibitors

The continuous, homogeneous nature of the TFMU-ADPr fluorescence assay makes it ideal for high-throughput screening (HTS) campaigns to identify small-molecule inhibitors of PARG and ARH3 [1]. Its ability to report total PAR hydrolase activity in a 96- or 384-well plate format without a stop-step or hazardous waste disposal accelerates lead discovery programs in oncology and neurology, where these enzymes are validated drug targets.

Structure-Based Drug Design Against SARS-CoV-2 Macro1

The solved co-crystal structure of TFMU-ADPr bound to SARS-CoV-2 Macro1 (PDB: 8GIA) provides a validated molecular blueprint for structure-activity relationship (SAR) studies and computational drug design [2]. This enables medicinal chemists to design next-generation macrodomain inhibitors with improved potency and drug-like properties, a critical strategy for developing broad-spectrum antiviral therapeutics.

Mechanistic Studies of Cellular ADP-Ribosylation Dynamics

Due to its robust performance in complex biological matrices, TFMU-ADPr is the substrate of choice for quantifying total PAR hydrolase activity in cell lysates and subcellular fractions [1]. This application is essential for dissecting the roles of PARG and ARH3 in regulating cellular responses to DNA damage, oxidative stress, and pathogen infection, providing insights that cannot be obtained with less sensitive or specific methods.

Assay Development for Macrodomain-Targeting Antivirals

TFMU-ADPr's validated nanomolar affinity for SARS-CoV-2 Macro1 [2] positions it as a key reagent in the development and validation of fluorescence polarization (FP) and fluorescence intensity (FI) assays. These assays are used in both academic and industrial settings to screen compound libraries for novel macrodomain inhibitors with potential efficacy against current and future coronavirus outbreaks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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